
Dibutyl tellurium diiodide
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Description
Dibutyl tellurium diiodide is a useful research compound. Its molecular formula is C8H18I2Te and its molecular weight is 495.6 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Substitution Reactions
Dibutyl tellurium diiodide undergoes nucleophilic substitution, where iodine atoms are replaced by other nucleophiles. Key findings include:
Reaction with organolithium reagents :
-
Treatment with n-butyllithium in stoichiometric amounts produces acyclic ditellurides (e.g., 14 ) or monotellurides (e.g., 16 ), depending on reagent quantity .
C₈H₁₈I₂Te+LiC₄H₉→C₈H₁₈Te-C₄H₉+LiI -
Excess n-butyllithium leads to cleavage of both Te–I bonds, forming butyl tellurolate intermediates .
Aromatic nucleophilic substitution :
-
Reaction with butyl tellurolate anion replaces iodine with a butyltelluro group, yielding 3-(butyltelluro)-2,5-diphenyltellurophene (22 ) .
Redox Reactions
The tellurium(IV) center in this compound participates in redox processes:
Reduction :
-
Sodium borohydride reduces the compound to elemental tellurium and butyl iodide :
C₈H₁₈I₂Te+2NaBH₄→Te0+2C₄H₉I+2NaI+2BH₃
Oxidation :
-
Exposure to hydrogen peroxide oxidizes the tellurium center to telluroxides, though specific products require further characterization.
Cyclization and Ring-Opening Reactions
This compound participates in cyclization under iodinating conditions:
Iodocyclization :
-
Reacting with iodine in petroleum ether forms 3-iodotellurophenes (7a–f ) via intermediates with aromatic character .
Ring-opening mechanisms :
-
3-Iodotellurophenes (7a ) derived from this compound undergo ring-opening with n-butyllithium, yielding acyclic ditellurides or monotellurides .
Structural Influences on Reactivity
The compound’s trigonal bipyramidal geometry and secondary Te⋯I interactions (3.71–3.80 Å) enhance its lability :
Comparative Reactivity of Tellurium Dihalides
Reactivity trends in diorganyltellurium dihalides (R₂TeX₂):
Halide (X) | Bond Length (Å) | Relative Reactivity in Substitution |
---|---|---|
I | 3.71–3.80 | Highest (due to polarizable I) |
Br | 2.93–3.71 | Moderate |
Cl | 2.28–2.93 | Lowest |
Properties
CAS No. |
41235-21-6 |
---|---|
Molecular Formula |
C8H18I2Te |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
1-[butyl(diiodo)-λ4-tellanyl]butane |
InChI |
InChI=1S/C8H18I2Te/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
CWBNZDYODCNTEV-UHFFFAOYSA-N |
SMILES |
CCCC[Te](CCCC)(I)I |
Canonical SMILES |
CCCC[Te](CCCC)(I)I |
Origin of Product |
United States |
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